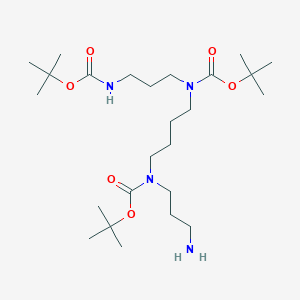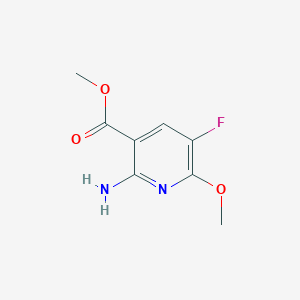
3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with amino, fluoro, and methoxy groups, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated pyridine derivative is reacted with appropriate nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino, fluoro, and methoxy allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2-Pyridinecarboxylicacid,3-amino-5-fluoro-6-methoxy-,methylester
- 4-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester
Uniqueness
3-Pyridinecarboxylicacid,2-amino-5-fluoro-6-methoxy-,methylester(9CI) is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of amino, fluoro, and methoxy groups along with the methyl ester functionality makes it a versatile compound for various applications .
特性
IUPAC Name |
methyl 2-amino-5-fluoro-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c1-13-7-5(9)3-4(6(10)11-7)8(12)14-2/h3H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXPBHMWXXNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)C(=O)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
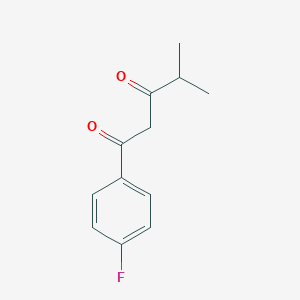
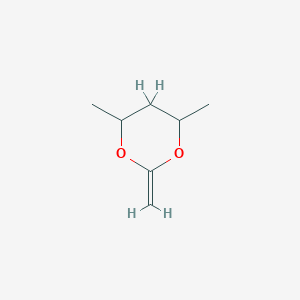
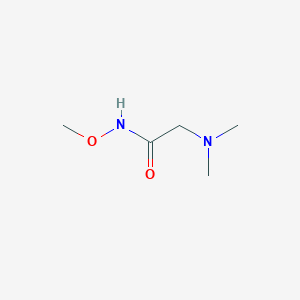






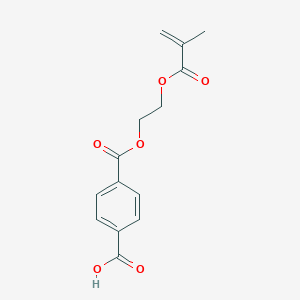
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

